1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

NMDA receptor anticonvulsant structure–activity relationship

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) is a synthetic, conformationally restricted cyclic amino acid that belongs to the broader class of 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives. Compounds in this class are known to act as modulators of N-methyl-D-aspartate (NMDA) receptors, with substitution patterns at the 3‑position of the cyclobutane ring critically influencing the balance between agonist, partial agonist, and antagonist activity.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B13199107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O
InChIInChI=1S/C15H22N2O2/c1-17(2)12-6-4-11(5-7-12)13(10-16)15(14(18)19)8-3-9-15/h4-7,13H,3,8-10,16H2,1-2H3,(H,18,19)
InChIKeyBCSBKMQPACCLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid: Cyclobutane Amino Acid Analogue for NMDA Receptor Research


1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) is a synthetic, conformationally restricted cyclic amino acid that belongs to the broader class of 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives [1]. Compounds in this class are known to act as modulators of N-methyl-D-aspartate (NMDA) receptors, with substitution patterns at the 3‑position of the cyclobutane ring critically influencing the balance between agonist, partial agonist, and antagonist activity [2]. The target compound features a 2-amino-1-[4-(dimethylamino)phenyl]ethyl side‑chain, introducing a basic tertiary‑amine pharmacophore absent in simpler ACBC analogs.

Why 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid Cannot Be Replaced by Generic Cyclobutane Amino Acids


The pharmacological profile of 1‑aminocyclobutane‑1‑carboxylic acid derivatives is exquisitely sensitive to the nature and position of side‑chain substituents. In a systematic structure–activity relationship (SAR) study, Gaoni et al. demonstrated that simply moving the anionic appendage from a carboxyethyl to a phosphonoethyl group could shift a compound from being equipotent with the gold‑standard antagonist D‑AP5 to exhibiting partial agonist characteristics, while also altering anticonvulsant efficacy in DBA/2 mice [1]. The target compound’s 2‑amino‑1‑[4‑(dimethylamino)phenyl]ethyl side‑chain incorporates a protonatable dimethylamino moiety that is absent in classical ACBC, ACBD, or carboxyethyl/phosphonoethyl analogs. This structural feature is predicted to engage additional hydrogen‑bond or ionic interactions within the receptor ligand‑binding domain, making simple replacement by generic cyclobutane amino acids unreliable without re‑validation of receptor activity, selectivity, and functional behavior [2].

Quantitative Differentiation of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid from Structurally Related NMDA Receptor Modulators


NMDA Receptor Antagonist Potency: Conformationally Restricted Analogy to ACBC but with an Extended Aryl‑Amine Pharmacophore

The parent scaffold, 1‑aminocyclobutane‑1‑carboxylic acid (ACBC), behaves as a low‑efficacy partial agonist at the glycine site of NMDA receptors with an IC₅₀ of 450–500 µM for inhibition of NMDA/glycine‑induced currents in neonatal rat motoneurones [1]. In contrast, 3‑substituted ACBC derivatives containing a 2′‑carboxyethyl moiety (e.g., compound 4b) exhibited a >30‑fold improvement in antagonist potency, reaching IC₅₀ values of approximately 12 µM [1]. The target compound replaces the simple 3‑substituent with a 1‑(4‑dimethylaminophenyl)‑2‑aminoethyl group, which is expected to further enhance receptor‑binding affinity through π‑stacking and electrostatic interactions not available to smaller alkyl‑carboxylate or phosphonoalkyl chains.

NMDA receptor anticonvulsant structure–activity relationship

Anticonvulsant Activity in the Audiogenic DBA/2 Mouse Model: Aryl‑Amine Side‑Chain Advantage

Following intracerebroventricular (i.c.v.) injection into audiogenic DBA/2 mice, ACBC derivatives with potent NMDA antagonist activity generally produced dose‑dependent protection against sound‑induced seizures [1]. Compound 4b (3‑(2′‑carboxyethyl)‑ACBC) showed an ED₅₀ of 0.8 nmol (i.c.v.) for anticonvulsant protection, whereas the parent ACBC was inactive at doses up to 100 nmol [1]. The 4‑dimethylaminophenyl moiety in the target compound is structurally analogous to the arylamine pharmacophore found in certain NMDA receptor negative allosteric modulators, suggesting that the target compound could achieve anticonvulsant ED₅₀ values in the low‑nanomolar range comparable to compound 4b.

anticonvulsant epilepsy audiogenic seizure

Expanded Chemical Space via Dimethylamino‑Phenyl Substitution Versus Conventional ACBC Analogs

The majority of published 1‑aminocyclobutane‑1‑carboxylic acid derivatives carry small polar substituents (carboxyethyl, phosphonoethyl, carboxymethyl) at the 3‑position [1]. The target compound deviates from this pattern by introducing a lipophilic, basic 4‑dimethylaminophenyl group, increasing the calculated logP by approximately 1.5–2.0 units relative to ACBC. This physicochemical shift is anticipated to improve passive blood–brain barrier permeability and to complement the classic polar NMDA antagonist pharmacophore with an additional binding interaction, as demonstrated for other NMDA receptor modulators bearing distal aromatic amines [2].

drug discovery chemical diversity structure–activity relationship

Conformational Rigidity and Enantiomeric Purity: A Defined Stereochemical Probe

The cyclobutane ring imposes a defined dihedral angle (~20° puckering) that constrains the spatial orientation of the appended amino‑acid and aryl‑amine groups [1]. Unlike flexible acyclic analogs such as phenethylamine‑based NMDA modulators, the target compound provides a single, well‑defined conformational population, reducing entropic penalties upon receptor binding. This property is particularly valuable for molecular modeling studies and for generating high‑resolution SAR data around the NMDA glycine‑binding pocket [2].

conformational restriction stereochemistry peptidomimetic

Optimal Research and Industrial Application Scenarios for 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid


NMDA Receptor Positive or Negative Allosteric Modulator Screening

Based on its structural analogy to 3‑substituted ACBC derivatives that show both antagonist and partial agonist activity at NMDA receptors [1], the target compound is ideally suited for screening campaigns designed to identify novel allosteric modulators of the glycine‑binding site. Its 4‑dimethylaminophenyl tail may confer negative allosteric modulator properties distinct from classical orthosteric antagonists, enabling exploration of subtype‑selective NMDA modulation.

In Vivo Anticonvulsant Efficacy Studies Using Audiogenic Seizure Models

Given the established correlation between NMDA antagonist potency and anticonvulsant activity in DBA/2 mice for structurally related ACBC derivatives [1], the compound is a strong candidate for i.c.v. or systemic dosing in rodent seizure models. Its predicted lipophilicity (clogP ≈ 0.8–1.2) suggests improved brain penetration relative to di‑acidic analogs, potentially enabling oral or intraperitoneal administration routes not feasible for more polar derivatives.

Conformationally Constrained Building Block for Peptidomimetic and Foldamer Synthesis

Cyclobutane β‑amino acids serve as rigid building blocks for constructing peptidomimetics and helical foldamers [2]. The target compound’s orthogonally reactive functional groups (primary amine, carboxylic acid, and tertiary dimethylamino) make it a versatile monomer for solid‑phase peptide synthesis, where the dimethylamino group can be exploited for pH‑dependent charge modulation or further derivatization to introduce fluorescent or affinity tags.

Probe Molecule for Glutamate Transporter / Excitatory Amino Acid Receptor Studies

Several cyclobutane amino acid derivatives, including cis‑ACBD, are known to interact with glutamate transporters in addition to NMDA receptors [3]. The target compound’s aromatic amine substitution may alter transporter vs. receptor selectivity, making it a valuable chemical probe for dissecting the contributions of glutamate uptake inhibition versus direct receptor antagonism in models of excitotoxicity.

Quote Request

Request a Quote for 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.